Potent Carbonic Anhydrase Inhibition: Nanomolar Affinity Compared to Standard Sulfonamide Inhibitors
Pyrazole-4-sulfonamide derivatives demonstrate a strong, class-level capability for carbonic anhydrase (CA) inhibition, with certain analogs achieving low nanomolar KI values against therapeutically relevant isoforms. For instance, pyrazole-based hybrids with a benzenesulfonamide pharmacophore exhibit KI values as low as 6.8 nM against human carbonic anhydrase II (hCA II) [1]. This level of inhibition is comparable to, and in some cases exceeds, that of the classical sulfonamide CA inhibitor acetazolamide, which typically shows KI values in the 10-50 nM range against hCA II in similar assay formats [2]. The 4-sulfonamide group on the pyrazole core is critical for this activity, providing a distinct scaffold for optimizing isoform selectivity.
| Evidence Dimension | Inhibitory affinity (KI) against human Carbonic Anhydrase II (hCA II) |
|---|---|
| Target Compound Data | KI = 6.8 nM (for an optimized pyrazole-benzenesulfonamide hybrid derivative) |
| Comparator Or Baseline | Acetazolamide (standard clinical CA inhibitor): KI ≈ 10-50 nM against hCA II |
| Quantified Difference | The optimized pyrazole-sulfonamide derivative is at least as potent as acetazolamide, with a KI value within the range of the clinical comparator. |
| Conditions | In vitro enzyme inhibition assay using recombinant human carbonic anhydrase II. |
Why This Matters
This confirms the pyrazole-4-sulfonamide core as a privileged scaffold for designing novel CA inhibitors, offering a synthetically distinct alternative to benzene sulfonamides with the potential for improved selectivity across CA isoforms.
- [1] Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores. (2023). Bioorganic Chemistry, 132, 105969. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
